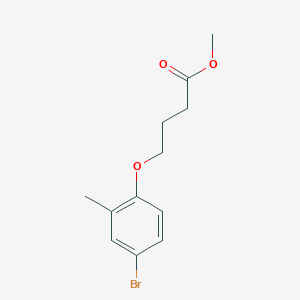
Methyl 4-(4-bromo-2-methylphenoxy)butanoate
描述
Methyl 4-(4-bromo-2-methylphenoxy)butanoate is a useful research compound. Its molecular formula is C12H15BrO3 and its molecular weight is 287.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-(4-bromo-2-methylphenoxy)butanoate is an organic compound with notable biological activity, particularly in its interactions with various enzymes. This article explores the compound's biochemical properties, mechanisms of action, and potential applications based on current research findings.
Overview of the Compound
- Chemical Formula : C12H15BrO3
- Classification : Benzenoid compound
- Structural Features : Contains a bromine atom and a phenoxy group, along with a butanoate functional group, which enhances its reactivity.
This compound exhibits significant interaction with cytochrome P450 enzymes, which are pivotal in the metabolism of various substrates. The compound can either inhibit or activate these enzymes, influencing metabolic pathways crucial for drug metabolism and detoxification processes.
Enzyme Interactions
- Cytochrome P450 : The compound has been observed to modulate the activity of cytochrome P450 enzymes, which play a critical role in the biotransformation of drugs and other xenobiotics.
- Signaling Pathways : It affects cellular signaling pathways, including the MAPK/ERK pathway, which is vital for regulating cell proliferation and differentiation.
Biological Activity
Research indicates that this compound has various biological activities:
- Enzyme Modulation : The compound interacts with enzymes involved in metabolic processes, potentially leading to therapeutic applications in pharmacology.
- Cellular Effects : It influences gene expression and cellular metabolism, indicating its role in cellular function modulation.
Study 1: Enzyme Interaction Analysis
A study focusing on the interaction of this compound with cytochrome P450 revealed that the compound could inhibit enzyme activity at specific concentrations. This inhibition was dose-dependent, suggesting that careful dosing could optimize therapeutic effects while minimizing toxicity.
Study 2: Signaling Pathway Modulation
In vitro experiments demonstrated that treatment with this compound altered the activation of the MAPK/ERK signaling pathway in human cell lines. This modulation suggests potential applications in cancer therapy by influencing cell growth and survival mechanisms.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4-(4-chloro-2-fluorophenoxy)butanoate | C11H12ClF3O3 | Contains chlorine instead of bromine |
| Methyl 4-(4-bromo-2-chlorophenoxy)butanoate | C11H12BrClO3 | Contains both bromine and chlorine |
| Methyl 4-(4-bromo-2-methylphenyl)butanoate | C12H15BrO3 | Lacks the phenoxy group |
This compound is unique due to its combination of bromine and a phenoxy group, which may enhance its reactivity compared to other halogenated compounds. This dual halogen substitution could influence its biological activity significantly.
属性
IUPAC Name |
methyl 4-(4-bromo-2-methylphenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-9-8-10(13)5-6-11(9)16-7-3-4-12(14)15-2/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZOBBGVAKUHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















